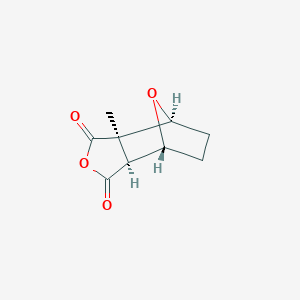
3,4-Dichlorobenzyl chloride
Vue d'ensemble
Description
3,4-Dichlorobenzyl chloride is an organic compound with the molecular formula C₇H₅Cl₃. It is a derivative of benzyl chloride where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical industries .
Mécanisme D'action
Target of Action
3,4-Dichlorobenzyl chloride is primarily used as an organic synthesis intermediate . It is utilized in the synthesis of various chemical compounds, including pharmaceuticals, pesticides, and dyes . .
Mode of Action
It is known to participate in friedel-crafts reactions, acting as an alkylating agent . In these reactions, the compound can form covalent bonds with other molecules, altering their structure and function.
Biochemical Pathways
As an intermediate in chemical synthesis, this compound is involved in various biochemical pathways depending on the final product. For instance, it has been used in the synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a key intermediate for the synthesis of sertraline . It has also been used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH. As a volatile compound, it should be handled and stored under appropriate conditions to prevent evaporation and degradation . Safety measures should be taken while handling this compound due to its corrosive nature .
Analyse Biochimique
Biochemical Properties
It has been used as an alkylating agent in the synthesis of poly(ether ketone)s having pendant sulfonic acid groups . This suggests that it may interact with enzymes, proteins, and other biomolecules through alkylation, a process that involves the transfer of an alkyl group from one molecule to another.
Cellular Effects
It is known to cause severe skin burns and eye damage , indicating that it can have significant cytotoxic effects
Molecular Mechanism
It is known to act as an alkylating agent , suggesting that it may exert its effects at the molecular level through alkylation of biomolecules. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Temporal Effects in Laboratory Settings
It is known to be a corrosive material , suggesting that it may degrade over time and have long-term effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzyl chloride can be synthesized through the chlorination of 3,4-dichlorotoluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow of chlorine gas over 3,4-dichlorotoluene in a reactor. The reaction is maintained at a specific temperature to ensure optimal yield and purity. The product is then purified through distillation .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: It can be oxidized to form 3,4-dichlorobenzaldehyde or 3,4-dichlorobenzoic acid under specific conditions.
Reduction Reactions: Reduction of this compound can yield 3,4-dichlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Major Products:
Substitution: 3,4-dichlorobenzylamine, 3,4-dichlorobenzyl alcohol, 3,4-dichlorobenzylthiol.
Oxidation: 3,4-dichlorobenzaldehyde, 3,4-dichlorobenzoic acid.
Reduction: 3,4-dichlorotoluene.
Applications De Recherche Scientifique
3,4-Dichlorobenzyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparaison Avec Des Composés Similaires
- 2,4-Dichlorobenzyl chloride
- 4-Chlorobenzyl chloride
- 3,4-Dichlorotoluene
- 2,6-Dichlorobenzyl chloride
Comparison: 3,4-Dichlorobenzyl chloride is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2,4-dichlorobenzyl chloride, it has different steric and electronic properties, leading to variations in its chemical behavior and applications .
Propriétés
IUPAC Name |
1,2-dichloro-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIFVWOCPGPNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059252 | |
| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-47-6 | |
| Record name | 3,4-Dichlorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorobenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,2-dichloro-4-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,3,4-trichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451PB8SMIE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 3,4-dichlorobenzyl chloride in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. It's primarily used as an alkylating agent, reacting with various nucleophiles to introduce the 3,4-dichlorobenzyl group. For instance, it reacts with:
- Alcohols: This reaction forms ethers, as demonstrated by the synthesis of N,N-diethylaminoethyl 3,4-dichlorobenzyl ether. [, ]
- Amines: This reaction yields secondary or tertiary amines, with examples including the synthesis of olanexidine hydrochloride and various N-(3,4-dichlorobenzyl)azoles. [, ]
- Phenols: This reaction forms aryl ethers and is crucial for synthesizing polymers like poly(ether sulfone)s and poly(ether ketone)s. [, ]
Q2: Are there any specific examples of this compound derivatives exhibiting biological activity?
A2: Yes, research highlights the potential biological activity of certain this compound derivatives.
- Plant Growth Regulation: Quaternary ammonium derivatives of (+)-limonene synthesized using this compound have shown growth-retardant activity in grapefruit seedlings. Interestingly, the activity varied depending on the specific derivative and concentration used. []
- Sigma Receptor Affinity: Several synthesized N-(3,4-dichlorobenzyl)azoles have demonstrated affinity towards sigma-1 and sigma-2 receptors. While further research is needed to understand the implications of this binding, it suggests potential applications in areas involving these receptors. []
Q3: What synthetic strategies are employed to produce this compound derivatives?
A3: The papers illustrate a few key synthetic strategies for incorporating this compound into more complex molecules:
- Williamson Ether Synthesis: This reaction, utilizing this compound and an alcohol in the presence of a base, efficiently produces ethers. Researchers optimized this reaction for N,N-diethylaminoethyl 3,4-dichlorobenzyl ether synthesis using phase-transfer catalysis to enhance yield and purity. [, ]
- Nucleophilic Substitution: This reaction, involving this compound and various nitrogen-containing nucleophiles, like amines and azoles, yields a range of derivatives. [, ]
- Polymerization Reactions: Polycondensation reactions employing this compound derivatives, like its reaction product with 1,1,1-tris(4-hydroxyphenyl)ethane, enable the synthesis of functionalized polymers. [, ]
Q4: How do researchers confirm the structure of compounds derived from this compound?
A4: Researchers utilize a combination of techniques to confirm the structure of newly synthesized compounds derived from this compound. These include:
- Spectroscopy: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, particularly proton (1H) and carbon (13C) NMR, provide detailed information about functional groups and the carbon skeleton of the molecule. [, , , ]
- Mass Spectrometry (MS): This technique helps determine the molecular weight of the compound, further supporting the structural assignment. []
- Elemental Analysis: This technique confirms the percentage composition of elements within the compound, aligning with the proposed molecular formula. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)

![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)

![3,3'-Spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B86327.png)







